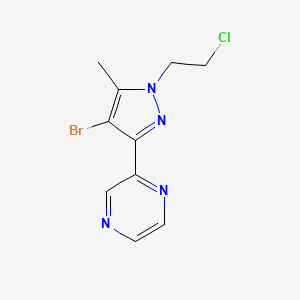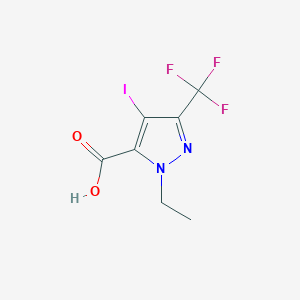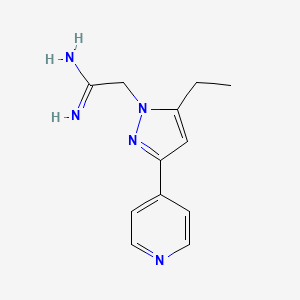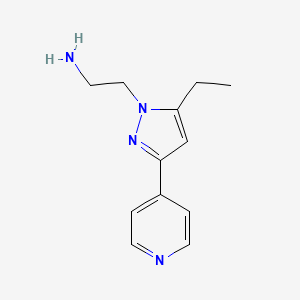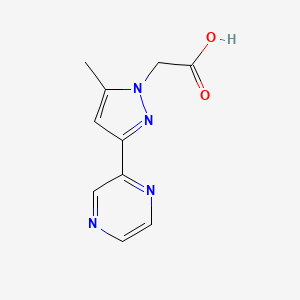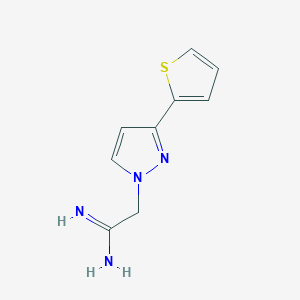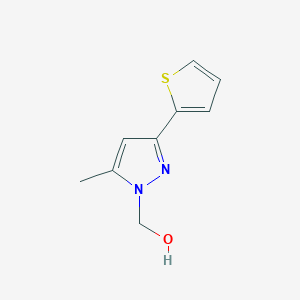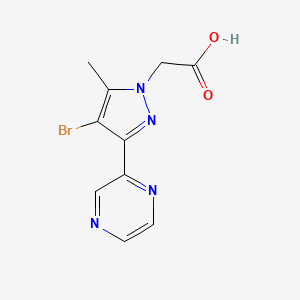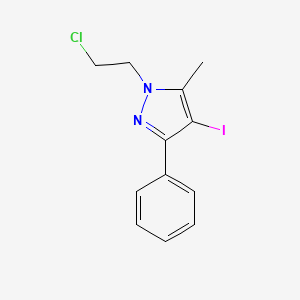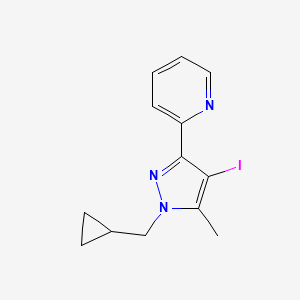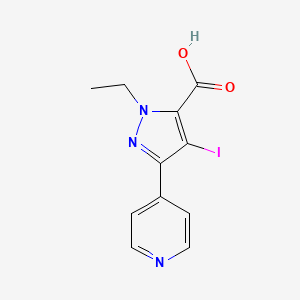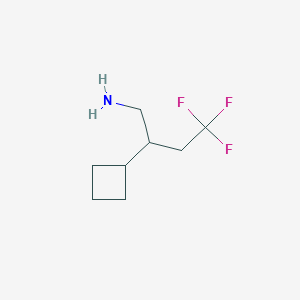
2-Cyclobutyl-4,4,4-trifluorobutan-1-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmaceutical Testing
2-Cyclobutyl-4,4,4-trifluorobutan-1-amine: is utilized in pharmaceutical testing as a high-quality reference standard . Its unique chemical structure makes it suitable for creating precise calibration curves in quantitative analyses, ensuring the accuracy and reliability of pharmaceutical products.
Medicine
In the medical field, this compound is explored for its potential as a building block in the synthesis of more complex molecules . Its trifluorobutyl group could be key in developing new therapeutic agents, particularly in the design of drug candidates with improved pharmacokinetic properties.
Agriculture
The compound’s applications in agriculture are still under exploration. However, its analogs, due to their fluorinated nature, are often investigated for their role in plant protection chemicals . They may serve as intermediates in the synthesis of agrochemicals that require specific fluorinated structures for activity.
Materials Science
In materials science, 2-Cyclobutyl-4,4,4-trifluorobutan-1-amine could be used to modify surface properties of materials . Fluorinated compounds are known for imparting hydrophobicity, which can be beneficial in creating water-resistant coatings or treatments for various materials.
Environmental Science
This compound may have applications in environmental science, particularly in the study of fluorinated pollutants . Its behavior and breakdown products could provide insights into the environmental impact and degradation pathways of similar fluorinated organic compounds.
Biochemistry
In biochemistry, the compound is of interest for its potential use in studying protein interactions . The fluorine atoms can be used as probes in NMR spectroscopy, aiding in the elucidation of protein structures and dynamics.
Pharmacology
Pharmacologically, the compound’s trifluoromethyl group is significant. Such groups are often incorporated into pharmacological agents to increase their metabolic stability and lipid solubility . This can lead to the development of drugs with better oral bioavailability.
Analytical Chemistry
Lastly, in analytical chemistry, 2-Cyclobutyl-4,4,4-trifluorobutan-1-amine is valuable for method development and validation . Its unique chemical properties can be used to establish analytical methods for the detection and quantification of similar compounds in complex mixtures.
Safety and Hazards
Propriétés
IUPAC Name |
2-cyclobutyl-4,4,4-trifluorobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)4-7(5-12)6-2-1-3-6/h6-7H,1-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOJWRGRBXBKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-4,4,4-trifluorobutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



